2-(Methylsulfanyl)-1,3-thiazol-5-amine
Overview
Description
2-(Methylsulfanyl)-1,3-thiazol-5-amine is a heterocyclic organic compound with the following structural formula:
.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-aminothiazole with methylsulfanyl chloride . The nucleophilic substitution of the chlorine atom by the amino group leads to the formation of 2-(Methylsulfanyl)-1,3-thiazol-5-amine .
Molecular Structure Analysis
The molecule consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a methylsulfanyl group attached at the 2-position. The amine group is located at the 5-position. The compound’s structure contributes to its chemical properties and reactivity.
Chemical Reactions Analysis
- Nucleophilic Substitution : As mentioned earlier, the synthesis involves nucleophilic substitution. This reaction can be further explored for derivatization or modification.
- Acid-Base Reactions : The amine group can act as a base, accepting protons, or as a nucleophile in reactions.
- Oxidation/Reduction : The sulfur atom in the thiazole ring may participate in redox reactions.
Physical And Chemical Properties Analysis
- Physical State : The compound is likely a white to pale yellow solid .
- Melting Point : The melting point can be determined experimentally.
- Solubility : It may be soluble in polar solvents due to the presence of the amino group.
- Stability : Stability under various conditions (light, temperature, etc.) should be investigated.
Safety And Hazards
- Toxicity : Assess the compound’s toxicity through in vitro and in vivo studies.
- Handling Precautions : Use appropriate protective equipment when working with this compound.
- Environmental Impact : Investigate its environmental persistence and potential harm.
Future Directions
- Biological Activity : Explore its potential as an antimicrobial, antiviral, or anticancer agent.
- Derivatization : Synthesize derivatives to enhance specific properties.
- Industrial Applications : Investigate applications in materials science, catalysis, or drug development.
properties
IUPAC Name |
2-methylsulfanyl-1,3-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-7-4-6-2-3(5)8-4/h2H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQRNFCYOLVQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531908 | |
Record name | 2-(Methylsulfanyl)-1,3-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80531908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-1,3-thiazol-5-amine | |
CAS RN |
91478-68-1 | |
Record name | 2-(Methylsulfanyl)-1,3-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80531908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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